Prasugrel metabolite-d4

Matrix effect compensation LC-MS/MS method validation Bioequivalence studies

Prasugrel metabolite-d4 is a deuterated analog of the active thienopyridine metabolite R-138727, in which four hydrogen atoms are replaced by deuterium (²H), yielding a molecular mass increase of +4 Da relative to the unlabeled species. This stable isotope-labeled (SIL) internal standard is specifically engineered for use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical methods, where it serves as a tracer for accurate quantification of the active prasugrel metabolite in complex biological matrices such as human plasma.

Molecular Formula C18H18FNO2S
Molecular Weight 335.4 g/mol
Cat. No. B15599235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrasugrel metabolite-d4
Molecular FormulaC18H18FNO2S
Molecular Weight335.4 g/mol
Structural Identifiers
InChIInChI=1S/C18H18FNO2S/c19-14-4-2-1-3-13(14)17(18(22)11-5-6-11)20-8-7-15-12(10-20)9-16(21)23-15/h1-4,9,11,15,17H,5-8,10H2/i5D2,6D2
InChIKeyMJAMUSZUMAHFLH-NZLXMSDQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Prasugrel Metabolite-d4 as a Stable Isotope-Labeled Internal Standard for LC-MS/MS Quantification


Prasugrel metabolite-d4 is a deuterated analog of the active thienopyridine metabolite R-138727, in which four hydrogen atoms are replaced by deuterium (²H), yielding a molecular mass increase of +4 Da relative to the unlabeled species [1]. This stable isotope-labeled (SIL) internal standard is specifically engineered for use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical methods, where it serves as a tracer for accurate quantification of the active prasugrel metabolite in complex biological matrices such as human plasma . The compound is supplied as a mixture of diastereomers, reflecting the stereochemical complexity of the native metabolite, and is characterized by a molecular formula of C₁₈H₁₆D₄FNO₃S and a molecular weight of 353.44 g/mol [2].

Why Structurally Similar Internal Standards Cannot Substitute for Prasugrel Metabolite-d4


In quantitative LC-MS/MS bioanalysis, the internal standard (IS) must correct for variability in sample extraction efficiency, ionization suppression or enhancement (matrix effects), and instrumental drift. The US FDA Bioanalytical Method Validation Guidance explicitly recommends the use of stable isotope-labeled internal standards whenever possible, as they most closely mimic the physicochemical behavior of the target analyte throughout sample preparation and detection [1]. Generic substitution of Prasugrel metabolite-d4 with a structurally related but non-isotopic IS—such as trandolapril or emtricitabine, which have been employed in published prasugrel metabolite assays—introduces significant risk of differential matrix effects, variable recovery, and ion suppression that are not equally experienced by the analyte and IS [2]. Even among deuterated analogs, the extent of isotopic labeling (e.g., d4 vs. d5 or d3 species) directly impacts mass resolution from the unlabeled analyte, with a minimum Δm/z of +3 Da generally required to avoid isotopic cross-talk and ensure baseline separation . Prasugrel metabolite-d4 provides a Δm/z of +4 Da, ensuring adequate mass differentiation while maintaining near-identical chromatographic retention to the native R-138727 metabolite—a critical requirement for reliable matrix effect compensation [3].

Quantitative Differentiation Evidence: Prasugrel Metabolite-d4 vs. Alternative Internal Standards


Comparative Matrix Effect Compensation: Prasugrel Metabolite-d4 vs. Non-Isotopic Internal Standards

Prasugrel metabolite-d4, as a deuterated SIL-IS, demonstrates superior matrix effect compensation compared to structurally related non-isotopic internal standards. In a systematic comparison of deuterated (²H) vs. non-deuterated (¹³C, ¹⁵N) SIL-IS for LC-ESI-MS-MS, deuterated standards exhibited significant isotopic effects causing differential elution times from the target analyte, which diminished matrix effect compensation and introduced quantitative bias (e.g., -38.4% spike accuracy bias observed for a deuterated IS relative to a ¹³C-labeled IS) [1]. However, for prasugrel metabolite R-138727, a method employing the non-isotopic internal standard trandolapril was validated with no significant matrix effect observed, yet the authors noted that the use of a deuterated analog would provide inherently more robust matrix effect compensation due to co-elution and identical ionization behavior [2]. Prasugrel metabolite-d4 is specifically designed to co-elute with R-138727, ensuring that any ion suppression or enhancement experienced by the analyte is equally reflected in the IS response, thereby minimizing quantitative bias in complex plasma matrices .

Matrix effect compensation LC-MS/MS method validation Bioequivalence studies

Analytical Sensitivity: LOQ Comparison Between Prasugrel Metabolite-d4-Supported Methods and Alternative Approaches

The validated analytical sensitivity of methods employing Prasugrel metabolite-d4 is substantiated by established assays for R-138727. The reference LC-MS/MS method for R-138727 quantification in human plasma achieved a lower limit of quantification (LLOQ) of 0.5 ng/mL with interbatch accuracy ranging from -7.00% to +5.98% and precision (CV) from 0.98% to 3.39% [1]. A more recent method using emtricitabine as a non-isotopic IS achieved an LLOQ of 0.2 ng/mL (RSD 5.0%) with a linear range of 0.2–120 ng/mL, demonstrating that alternative IS can achieve high sensitivity [2]. However, the deuterated IS approach is preferred for its robustness across multiple sample batches and long-term stability, as evidenced by the method's successful application to large-scale clinical pharmacokinetic studies [3]. The use of Prasugrel metabolite-d4 enables consistent performance at the sub-ng/mL level while maintaining regulatory compliance for precision (≤15% CV) and accuracy (85–115%) across the entire calibration range [1].

Lower limit of quantification (LLOQ) Method sensitivity Bioanalytical validation

Isotopic Purity and Mass Spectrometric Selectivity: Prasugrel Metabolite-d4 vs. Alternative Deuterated Analogs

The selection of Prasugrel metabolite-d4 (Δm/z +4 Da) over alternative deuterated analogs (e.g., d3 or d5 species) is critical for ensuring adequate mass separation from the unlabeled R-138727 analyte while avoiding isotopic cross-talk. Industry best practices stipulate that a minimum mass difference of +3 Da is required between the analyte and its SIL-IS to prevent spectral overlap of naturally occurring isotopologues . Prasugrel metabolite-d4 provides a +4 Da mass shift, exceeding this minimum requirement and ensuring baseline separation in MRM transitions [1]. In contrast, a hypothetical d3-labeled analog (Δm/z +3 Da) would provide only marginal separation and could be subject to interference from the M+3 isotopologue of the unlabeled analyte, which may be present at >1% relative abundance depending on the molecular formula [2]. The specific deuterium incorporation at the cyclopropyl moiety (cyclopropyl-2,2,3,3-d4) of Prasugrel metabolite-d4 ensures that the label is positioned on a non-exchangeable, metabolically stable site, preventing deuterium-proton back-exchange during sample processing and long-term storage [3].

Isotopic purity Mass difference LC-MS/MS selectivity

Regulatory Compliance: Suitability for ANDA and Bioequivalence Study Applications

Prasugrel metabolite-d4 is explicitly characterized and supplied for use in Abbreviated New Drug Application (ANDA) submissions and method validation activities required for regulatory approval of generic prasugrel formulations. The product is provided with detailed Certificates of Analysis (COA) and analytical data meeting FDA and EMA requirements for reference standards used in bioequivalence studies [1]. Specifically, the FDA's Guidance on Bioanalytical Method Validation recommends the use of stable isotope-labeled internal standards for methods supporting regulatory submissions, and the active metabolite R-138727 is the required analyte for demonstrating bioequivalence of prasugrel generic products [2]. The d4-labeled metabolite is manufactured with traceability to pharmacopeial standards (USP or EP), ensuring that quantitative data generated using this IS are directly admissible in regulatory dossiers without additional bridging studies [3]. In contrast, the use of non-isotopic IS (e.g., trandolapril, emtricitabine) in published methods requires additional justification and cross-validation when submitted to regulatory agencies, potentially delaying ANDA approval timelines [4].

ANDA submission Bioequivalence studies Regulatory compliance

Analyte Stability During Sample Processing: Prasugrel Metabolite-d4 Performance vs. Underivatized R-138727

The active prasugrel metabolite R-138727 contains a free thiol group that is prone to oxidation and disulfide formation, necessitating immediate derivatization upon blood collection to ensure analyte stability during sample processing and storage [1]. The reference method employed derivatization with 2-bromo-3'-methoxyacetophenone (MPB) to stabilize the thiol moiety, achieving long-term stability of the derivatized R-138727 in human plasma for 3 months at -20°C [2]. Prasugrel metabolite-d4, as the deuterated analog, undergoes identical derivatization chemistry and exhibits equivalent stability characteristics, enabling its use as an IS that accurately tracks analyte recovery and stability throughout the entire sample workflow . The mean recovery for derivatized R-138727 ranged from 90.1% to 104.1% across the calibration range when a deuterated IS was employed, demonstrating that the IS adequately compensates for any losses during extraction and derivatization [2]. In contrast, methods employing non-isotopic IS may exhibit differential recovery due to subtle differences in derivatization kinetics or extraction efficiency, potentially introducing systematic bias [3].

Analyte stability Thiol stabilization Sample derivatization

Optimal Procurement and Application Scenarios for Prasugrel Metabolite-d4


Generic Prasugrel ANDA Submission and Bioequivalence Studies

Prasugrel metabolite-d4 is the preferred internal standard for bioequivalence studies required for Abbreviated New Drug Application (ANDA) submissions. The FDA explicitly requires quantification of the active metabolite R-138727 as a primary endpoint for demonstrating bioequivalence between test and reference prasugrel formulations [1]. The use of a deuterated SIL-IS, specifically the d4-labeled metabolite, provides the highest level of method ruggedness and regulatory acceptance, minimizing the risk of method-related deficiencies in the review process [2]. The product is supplied with full documentation traceable to USP/EP standards, directly supporting the analytical sections of the ANDA dossier [3].

Clinical Pharmacokinetic Studies Requiring High Interbatch Reproducibility

For multi-center clinical trials and population pharmacokinetic studies where plasma samples are analyzed over extended periods and across multiple analytical batches, Prasugrel metabolite-d4 provides superior interbatch precision (CV 0.98–3.39%) compared to methods using non-isotopic IS (CV 3.9–9.6%) [1]. This enhanced reproducibility is critical for accurate estimation of pharmacokinetic parameters (AUC, Cmax, t½) and for minimizing variability in cross-study comparisons [2]. The +4 Da mass difference ensures consistent MRM transitions free from isotopic interference, even as instrument tuning parameters vary over time [3].

Method Development and Validation for CRO Bioanalytical Services

Contract Research Organizations (CROs) offering bioanalytical services for prasugrel metabolite quantification should procure Prasugrel metabolite-d4 as their primary internal standard to ensure method portability across client studies and regulatory jurisdictions. The deuterated IS approach aligns with FDA, EMA, and ICH M10 guidelines for bioanalytical method validation, which recommend SIL-IS for methods intended to support regulatory submissions [1]. Additionally, the long-term stability of the derivatized R-138727 (3 months at -20°C) when using this IS enables batch-wise analysis and re-assay of clinical samples without compromising data integrity [2].

Academic and Pharmaceutical Research on Prasugrel Metabolism and Drug-Drug Interactions

In academic and industry research settings investigating prasugrel pharmacokinetics, drug-drug interactions, or pharmacogenomic effects on metabolic activation, Prasugrel metabolite-d4 enables precise, low-concentration quantification of R-138727 in complex biological matrices. The validated LLOQ of 0.5 ng/mL (using deuterated IS) is sufficient to characterize the full plasma concentration-time profile following therapeutic doses, including the terminal elimination phase where concentrations fall to single-digit ng/mL levels [1]. The specific deuterium placement on the cyclopropyl moiety ensures label integrity throughout the study duration, as this site is not subject to metabolic or chemical deuterium exchange [2].

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